N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307574
InChI: InChI=1S/C20H24N6O3/c1-28-17-5-3-14(11-18(17)29-2)12-25-9-7-16(8-10-25)21-20(27)15-4-6-19-22-23-24-26(19)13-15/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,21,27)
SMILES:
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC16307574

Molecular Formula: C20H24N6O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide -

Specification

Molecular Formula C20H24N6O3
Molecular Weight 396.4 g/mol
IUPAC Name N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C20H24N6O3/c1-28-17-5-3-14(11-18(17)29-2)12-25-9-7-16(8-10-25)21-20(27)15-4-6-19-22-23-24-26(19)13-15/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,21,27)
Standard InChI Key MBYBQXSCVJMWRH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CN4C(=NN=N4)C=C3)OC

Introduction

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl] tetraazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound belonging to the class of tetraazoles and piperidine derivatives. Its unique molecular structure, which combines various functional groups, makes it a subject of interest in medicinal chemistry for potential therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl] tetraazolo[1,5-a]pyridine-6-carboxamide typically involves several synthetic routes. These processes often require specific reaction conditions, such as temperature control and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon or copper iodide may be used to enhance reaction efficiency. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.

Synthesis Steps:

  • Preparation of Intermediates: This involves the synthesis of key components such as the tetraazolo-pyridine framework and the piperidine moiety.

  • Coupling Reactions: The piperidine and tetraazolo-pyridine components are coupled under controlled conditions.

  • Purification: Final purification using HPLC to achieve high purity.

Biological Activities and Potential Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl] tetraazolo[1,5-a]pyridine-6-carboxamide exhibits diverse biological activities, making it a candidate for various therapeutic applications. These include potential uses as anti-inflammatory agents, analgesics, and treatments for neurological disorders.

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: The compound may interact with inflammatory pathways to reduce inflammation.

  • Analgesics: It could act on pain receptors to provide relief.

  • Neurological Disorders: Potential interactions with neurotransmitter systems could offer therapeutic benefits.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes relevant to its therapeutic effects, which is crucial for optimizing its use in therapeutic contexts.

Key Interactions:

  • Receptor Binding: Interaction with specific receptors to modulate biological responses.

  • Enzyme Inhibition: Potential inhibition of enzymes involved in disease pathways.

Research and Development

Research continues to explore the full potential of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl] tetraazolo[1,5-a]pyridine-6-carboxamide across various scientific fields. Scientists seek to understand its interactions and effects further to optimize its therapeutic applications.

Ongoing Research Areas:

  • Pharmacology: Studying its effects on biological systems.

  • Biochemistry: Investigating its interactions at the molecular level.

  • Medicinal Chemistry: Developing derivatives with improved properties.

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